molecular formula C14H20 B14514168 3-Methylidenespiro[5.7]trideca-1,4-diene CAS No. 62985-49-3

3-Methylidenespiro[5.7]trideca-1,4-diene

Cat. No.: B14514168
CAS No.: 62985-49-3
M. Wt: 188.31 g/mol
InChI Key: UVPMTEUEXXMBCT-UHFFFAOYSA-N
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Description

3-Methylidenespiro[5.7]trideca-1,4-diene is a bicyclic organic compound characterized by a spiro junction connecting a five-membered and a seven-membered ring system. The molecule features a 1,4-diene moiety in the trideca backbone and a methylidene substituent at the 3-position. This unique spirocyclic architecture imparts distinct electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science. The compound’s conjugated diene system may contribute to its reactivity, as seen in other 1,4-dienes like cyclohexa-1,4-diene () and penta-1,4-diene ().

Properties

CAS No.

62985-49-3

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

3-methylidenespiro[5.7]trideca-1,4-diene

InChI

InChI=1S/C14H20/c1-13-7-11-14(12-8-13)9-5-3-2-4-6-10-14/h7-8,11-12H,1-6,9-10H2

InChI Key

UVPMTEUEXXMBCT-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2(CCCCCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenespiro[5.7]trideca-1,4-diene typically involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene under reflux conditions. This reaction forms 1-(cyclooctylidenemethyl)piperidine, which is then subjected to further reactions to yield the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for 3-Methylidenespiro[5This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methylidenespiro[5.7]trideca-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition of HBr to the diene system can yield 1,2-addition or 1,4-addition products .

Mechanism of Action

The mechanism of action of 3-Methylidenespiro[5.7]trideca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These reactions often proceed through the formation of intermediate carbocations, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Spirocyclic Dienes

  • FR901464 Analogues (Compound 1) ():
    This anticancer candidate shares a spiro-epoxide group and a methylpenta-2,4-diene chain. Unlike 3-methylidenespiro[5.7]trideca-1,4-diene, it replaces the pyran ring with a cyclohexyl group, enhancing synthetic accessibility. The spiro junction in both compounds likely influences conformational rigidity, but the presence of an epoxide in Compound 1 introduces distinct reactivity toward nucleophiles.

  • 1,4-Disilacyclohexa-2,5-diene (1c) ():
    A silicon-containing spirocyclic diene with strong UV absorption at 273 nm due to cross-hyperconjugation. In contrast, 3-methylidenespiro[5.7]trideca-1,4-diene lacks silicon atoms, which may reduce its electron-delocalization capacity.

Linear and Monocyclic Dienes

  • Found in mango peels () and Lantana camara essential oils (), it exhibits antifungal and antioxidant properties.
  • Cyclohexa-1,4-diene (): A simple non-conjugated diene used in synthetic reactions (e.g., palladium-mediated reductions). Its lack of conjugation (cf. conjugated buta-1,3-diene in ) results in lower stability and distinct reactivity patterns.

Physicochemical Properties

Compound Molecular Features Key Properties Biological Activity References
3-Methylidenespiro[5.7]trideca-1,4-diene Spirocyclic, conjugated 1,4-diene High rigidity, potential for conjugation-derived stability Not reported (inference: possible bioactivity)
FR901464 Analogue (Compound 1) Spiro-epoxide, methylpenta-2,4-diene Enhanced conformational presentation Anticancer (hypothetical)
Cadina-1,4-diene Linear monoterpene, 1,4-diene Volatile, antioxidant Antifungal, antibacterial
1,4-Disilacyclohexa-2,5-diene Silicon-based spirocyclic diene Strong UV absorption (273 nm) Organic electronics applications

Stability and Reactivity

  • Oxidative Stability: Tetraprenyl-β-curcumene (), a cyclohexa-1,4-diene derivative, oxidizes readily due to its non-conjugated system. The conjugated 1,4-diene in 3-methylidenespiro[5.7]trideca-1,4-diene may offer greater stability against oxidation.
  • Synthetic Accessibility : Spiro compounds like 1,4,10-trioxadispiro derivatives () require multi-step syntheses with moderate yields (49–85%), suggesting similar challenges for the target compound.

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